molecular formula C25H21ClN4O3 B3008368 2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359310-87-4

2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B3008368
CAS RN: 1359310-87-4
M. Wt: 460.92
InChI Key: QFIHZDGTMKHZAH-UHFFFAOYSA-N
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Description

2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C25H21ClN4O3 and its molecular weight is 460.92. The purity is usually 95%.
The exact mass of the compound 2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

  • The compound has been used in the synthesis of various heterocyclic systems, including its transformation into spirobenzoxazoles and pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines through reactions with different reagents. Such transformations are fundamental in exploring the chemical properties and potential applications of this compound in pharmaceuticals and material science (Kurasawa et al., 1988).

Antibacterial Activity

  • This compound has shown potential in the field of antibacterial research. Studies have synthesized derivatives of this compound and tested them for their effectiveness against various bacterial strains. Such research is crucial in developing new antibiotics and understanding the compound's mechanism of action (Rai et al., 2009).

Antimicrobial and Antioxidant Properties

  • Several studies have focused on the antimicrobial and antioxidant properties of derivatives of this compound. These investigations are vital for discovering new drugs and treatments for infections and diseases caused by microorganisms. The antioxidant properties are also significant for understanding the compound's potential in preventing oxidative stress-related diseases (Bhat et al., 2016).

Antifungal and Antitumor Activities

  • The compound's derivatives have been explored for their antifungal and antitumor activities. This research is crucial in the ongoing search for more effective and safer treatments for various types of cancers and fungal infections (Gomha et al., 2016).

Pharmaceutical and Medicinal Chemistry

  • In pharmaceutical and medicinal chemistry, the compound and its derivatives are being studied for their potential as active ingredients in drugs. These studies include exploring their biological activities and effects on various diseases, contributing to the development of new therapeutic agents (Patel et al., 2013).

properties

IUPAC Name

2-(3-chloro-4-ethoxyphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O3/c1-3-32-23-10-9-18(13-19(23)26)20-14-22-25(31)29(11-12-30(22)28-20)15-21-16(2)33-24(27-21)17-7-5-4-6-8-17/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIHZDGTMKHZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=CC=C5)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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